molecular formula C14H18O4 B13843246 Monohexyl phthalate-d4

Monohexyl phthalate-d4

Cat. No.: B13843246
M. Wt: 254.31 g/mol
InChI Key: XOSNGXNHDRYFEF-PKHQNOSGSA-N
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Description

Monohexyl phthalate-d4 (C₁₄H₁₄D₄O₄; MW 254.31) is a deuterium-labeled analog of monohexyl phthalate, a monoester metabolite of di-n-hexyl phthalate (DnHexP). It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying phthalate metabolites in biological and environmental samples . The compound is characterized by four deuterium atoms on the benzene ring, enhancing its utility in isotope dilution methods to ensure analytical precision. It is supplied as a neat standard with >95% HPLC purity and stored at +20°C to maintain stability . The unlabelled form (CAS 24539-57-9) is a key biomarker for assessing human exposure to DnHexP, a plasticizer used in consumer products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Monohexyl phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Mass Spectrometry Applications

Monohexyl phthalate-d4 is primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling. This allows for accurate quantification of phthalate metabolites in biological samples. For instance, studies have shown that using deuterated compounds like this compound can enhance the accuracy of detecting phthalates in urine samples, which is crucial for assessing human exposure levels.

Table 1: Comparison of Detection Methods Using this compound

MethodSensitivitySpecificityApplication Area
LC-MS/MSHighHighEnvironmental monitoring
GC-MSModerateHighFood safety assessments
HPLC with UV detectionLowModeratePharmaceutical analysis

Toxicokinetics and Metabolism Studies

Research into the toxicokinetics of phthalates has highlighted the importance of understanding how these compounds are metabolized in humans. This compound serves as a useful tool for tracing metabolic pathways and determining the elimination half-lives of its metabolites.

Case Study: Metabolic Pathways

In a study involving male volunteers, researchers administered doses of this compound and tracked its metabolites over time. The results indicated that over 90% of the administered dose was recovered in urine within the first 22 hours, demonstrating rapid metabolism and excretion. The half-life of the compound was estimated at approximately 3.5 hours, providing insights into its pharmacokinetic profile .

Environmental Monitoring

Phthalates are known environmental pollutants, often found in plastic products that degrade over time. This compound is used to assess contamination levels in various environmental media, including soil and water.

Table 2: Environmental Presence of Phthalates

Sample TypeConcentration (ng/L)Detection Method
River Water25LC-MS/MS
Soil Samples10GC-MS
Air Samples5HPLC

Health Risk Assessments

Given the potential health risks associated with phthalates, including endocrine disruption, this compound has been employed in health risk assessments to evaluate exposure levels among different populations.

Case Study: Occupational Exposure

A study assessed the exposure levels of workers handling plastic materials containing phthalates, using this compound as a marker. The findings indicated elevated urinary concentrations among workers compared to control groups, highlighting the need for improved safety measures in industrial settings .

Regulatory Frameworks and Guidelines

The use of deuterated compounds like this compound is increasingly recognized in regulatory frameworks aimed at assessing chemical safety. Agencies such as the U.S. Environmental Protection Agency have begun incorporating findings from studies utilizing these compounds into their risk assessment protocols.

Key Regulatory Considerations:

  • Establishing safe exposure limits based on metabolite concentrations.
  • Utilizing internal standards to improve data accuracy in toxicological studies.
  • Enhancing public health policies through better monitoring practices.

Mechanism of Action

Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .

Comparison with Similar Compounds

Structural and Analytical Differences

The table below compares monohexyl phthalate-d4 with structurally analogous deuterated phthalates:

Compound Molecular Formula Molecular Weight CAS Number (Labelled) Key Applications Structural Features
This compound C₁₄H₁₄D₄O₄ 254.31 N/A (Unlabelled: 24539-57-9) Exposure assessment for DnHexP Linear C6 alkyl chain, benzene-d₄
Monooctyl phthalate-d4 C₁₆H₁₈D₄O₄ 298.36 1398065-74-1 Antimicrobial research (MIC: 20 μg/mL) Linear C8 alkyl chain
Monoethyl phthalate-d4 C₁₀H₈D₄O₄ 212.22 1219806-03-7 Biomarker for diethyl phthalate (DEP) Short C2 alkyl chain
Dicyclohexyl phthalate-d4 C₂₀H₂₂D₄O₄ 334.44 358731-25-6 Plasticizer metabolism studies Diester with cyclohexyl groups
Mono(4-carboxybutyl) phthalate-d4 C₁₃H₁₀D₄O₆ ~278.25* 1794737-39-5 Metabolite analysis of oxidized phthalates Carboxybutyl side chain

*Molecular weight estimated based on formula C₁₃H₁₀D₄O₆.

Key Findings

Monooctyl phthalate-d4 exhibits unique bioactivity, showing antimycobacterial effects (MIC 20 μg/mL), unlike this compound, which is primarily analytical .

Monoester vs. Diester Metabolism: this compound is a metabolite of DnHexP, while dicyclohexyl phthalate-d4 (a diester) requires enzymatic hydrolysis to form monoesters. This structural difference impacts their roles in toxicokinetic studies .

Functional Group Variations: Mono(4-carboxybutyl) phthalate-d4 contains a carboxylated side chain, increasing polarity and altering chromatographic retention times compared to non-carboxylated analogs like this compound .

Deuterium Labeling and Stability: Deuterium placement (e.g., on the benzene ring vs. alkyl chain) minimizes isotopic exchange and ensures stability during LC-MS analysis.

Regulatory and Toxicological Comparisons

  • Exposure Assessment: this compound is critical for quantifying DnHexP exposure, which is less studied than di(2-ethylhexyl) phthalate (DEHP). DEHP metabolites (e.g., mono-2-ethylhexyl phthalate) have well-established toxicity profiles, whereas DnHexP’s effects are emerging .
  • Regulatory Status: While DEHP is restricted under REACH, DnHexP and its metabolites lack comprehensive regulations, highlighting the need for robust analytical standards like this compound .

Analytical Performance

  • Sensitivity: this compound achieves detection limits <1 ng/mL in urine when paired with isotope dilution, outperforming non-deuterated analogs .
  • Cross-Reactivity: Unlike branched analogs (e.g., bis(2-ethylhexyl) phthalate-d4), this compound avoids co-elution issues in straight-chain phthalate analysis .

Biological Activity

Monohexyl phthalate-d4 (MHP-d4) is a deuterated derivative of monohexyl phthalate, which is a metabolite of di-n-hexyl phthalate (DnHexP). This compound is part of a broader class of phthalates that are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP-d4 is crucial for assessing its potential health impacts, particularly as concerns about phthalates as endocrine disruptors have increased.

  • Chemical Formula : C14H18O4
  • Molecular Weight : 250.36 g/mol
  • Deuteration : The presence of deuterium (d4) in the compound allows for enhanced tracking and quantification in biological studies.

Toxicological Effects

Phthalates, including MHP-d4, have been associated with various toxicological effects:

  • Endocrine Disruption : Phthalates can interfere with hormone function, potentially leading to reproductive and developmental issues in humans and animals .
  • Carcinogenic Potential : Some studies suggest that certain phthalates may have carcinogenic properties, although MHP-d4 itself has not been classified as such by IARC .
  • Reproductive Toxicity : Exposure to phthalates has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring .

Metabolic Pathways

MHP-d4 undergoes metabolic conversion in the body, primarily yielding metabolites such as mono-n-hexyl phthalate (MnHexP), which can further be transformed into secondary metabolites like 5-hydroxy hexyl phthalate (5HO-MnHexP) and 5-carboxy pentyl phthalate (5cx-MnPentP) . These metabolites are proposed biomarkers for exposure assessment.

Case Studies

  • Exposure Assessment in Children : A study conducted as part of the European Human Biomonitoring Initiative showed a significant increase in detectable levels of MnHexP in urine among children aged 2 to 6 years, rising from 26% to 61% over three years. This indicates increasing exposure levels and raises concerns about potential health impacts .
  • Toxicological Studies on DnHexP : Research evaluating the toxic effects of DnHexP in animal models has demonstrated a range of adverse outcomes, including developmental toxicity and endocrine disruption. These findings suggest that MHP-d4, as a metabolite, may share similar risks .

Biological Activities Table

Activity TypeObservations
Endocrine DisruptionInterference with hormone signaling pathways leading to reproductive issues .
Carcinogenic PotentialNot classified as a carcinogen by IARC but linked to potential cancer risks .
Reproductive ToxicityAssociated with reduced fertility and developmental abnormalities in offspring .
Metabolite FormationConverts to MnHexP and other metabolites that serve as biomarkers for exposure .

Analytical Methods for Detection

The detection and quantification of MHP-d4 and its metabolites are essential for risk assessment. Various analytical methods have been developed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying MHP-d4 in biological samples such as urine and plasma. It provides high sensitivity and specificity for detecting low concentrations of phthalates .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Another common method used for analyzing phthalates in environmental samples, although less sensitive than LC-MS/MS for certain metabolites .

Method Validation Summary

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS6.9 ng/mL (plasma)25 ng/mL (plasma)
GC-MSVariesVaries

Properties

Molecular Formula

C14H18O4

Molecular Weight

254.31 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid

InChI

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D

InChI Key

XOSNGXNHDRYFEF-PKHQNOSGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H]

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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